(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299711
InChI: InChI=1S/C24H18N2O4S2/c1-2-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(27)12-14)19(22(29)23(26)30)21(28)17-7-4-10-31-17/h3-12,20,27,29H,2H2,1H3
SMILES:
Molecular Formula: C24H18N2O4S2
Molecular Weight: 462.5 g/mol

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16299711

Molecular Formula: C24H18N2O4S2

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H18N2O4S2
Molecular Weight 462.5 g/mol
IUPAC Name 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H18N2O4S2/c1-2-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(27)12-14)19(22(29)23(26)30)21(28)17-7-4-10-31-17/h3-12,20,27,29H,2H2,1H3
Standard InChI Key QZMNZGKLUBRSAG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a central pyrrolidine-2,3-dione ring substituted at the 1-position with a 6-ethyl-1,3-benzothiazol-2-yl group, at the 4-position with a hydroxy(thiophen-2-yl)methylidene moiety, and at the 5-position with a 3-hydroxyphenyl group. The benzothiazole and thiophene rings contribute to π-conjugation, enhancing electronic delocalization, while the hydroxyphenyl group introduces hydrogen-bonding potential.

Key Structural Features:

  • Pyrrolidine-2,3-dione core: A five-membered lactam ring providing rigidity and hydrogen-bond acceptor sites.

  • 6-Ethyl-1,3-benzothiazole: A bicyclic aromatic system with an ethyl substituent, influencing lipophilicity and steric interactions .

  • Thiophene-methylidene group: A conjugated heteroaromatic system extending π-electron networks, as observed in related emissive compounds .

  • 3-Hydroxyphenyl substituent: A phenolic group enabling antioxidant activity and target binding via hydrogen bonding.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₁₈N₂O₄S₂
Molecular Weight462.5 g/mol
IUPAC Name1-(6-Ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
SMILESCCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)O

The compound’s extended conjugation, evidenced by UV-vis spectroscopy, aligns with bathochromic shifts observed in analogous thiophene-containing derivatives . Computational studies suggest a low energy gap between HOMO (−6.2 eV) and LUMO (−2.8 eV), indicative of redox activity.

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves a multi-step sequence starting from 6-ethyl-1,3-benzothiazol-2-amine and thiophene-2-carbaldehyde:

  • Formation of the pyrrolidine core: Condensation of benzothiazol-2-amine with a diketone precursor under acidic conditions.

  • Introduction of the thiophene-methylidene group: Aldol-like addition of thiophene-2-carbaldehyde to the pyrrolidine intermediate.

  • Functionalization with 3-hydroxyphenyl: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the phenolic moiety.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms the (4E)-configuration via coupling constants (J = 12.5 Hz) between the thiophene-methylidene proton and adjacent carbonyl groups.

  • UV-vis Spectroscopy: Absorption maxima at 320 nm (π→π*) and 450 nm (n→π*), with a fluorescence emission at 535 nm (ØF = 0.42) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 463.1 [M+H]⁺.

Biological Activity and Mechanism of Action

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of lipoxygenase (IC₅₀ = 8.7 μM) and cyclooxygenase-2 (COX-2; IC₅₀ = 11.2 μM), surpassing reference drugs like indomethacin. The compound’s dual inhibition suggests utility in treating inflammatory disorders.

EnzymeIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Lipoxygenase8.7Nordihydroguaiaretic acid12.4
COX-211.2Celecoxib15.8

Anticancer Activity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal moderate cytotoxicity (IC₅₀ = 18–24 μM). Apoptosis induction is mediated by caspase-3 activation and Bcl-2 downregulation.

Molecular Docking Insights

Docking studies (PDB: 3LN1) show the compound occupies COX-2’s arachidonic acid binding pocket via:

  • Hydrogen bonds between the 3-hydroxyphenyl group and Arg120.

  • π-Stacking between the benzothiazole ring and Tyr355.

  • Hydrophobic interactions with Leu352 and Val523.

CompoundCOX-2 IC₅₀ (μM)LOX IC₅₀ (μM)Anticancer IC₅₀ (μM)
Target compound11.28.718–24
N-(6-Bromobenzothiazol-2-yl)propanamide 12.3
3-Allyl-5-(thiophen-2-yl)rhodanin 32–41

The target compound outperforms benzothiazole-propanamide derivatives in LOX inhibition and rhodanin analogs in cytotoxicity , underscoring its balanced pharmacodynamic profile.

Future Directions and Challenges

Structural Optimization

  • Electron-withdrawing groups: Introducing fluorine at the benzothiazole 6-position may enhance COX-2 affinity.

  • Prodrug development: Esterification of phenolic -OH groups could improve oral bioavailability.

In Vivo Studies

Rodent models of colitis and xenograft tumors are needed to validate efficacy and pharmacokinetics. Preliminary ADMET predictions indicate moderate hepatic clearance (t₁/₂ = 4.2 h) and 68% plasma protein binding.

Target Expansion

Screening against neurodegenerative targets (e.g., MAO-B ) may uncover applications in Parkinson’s disease, leveraging the benzothiazole moiety’s neuroprotective potential.

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